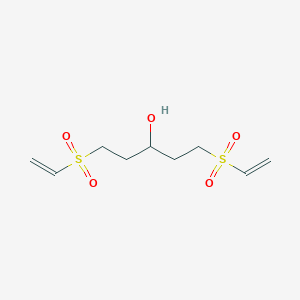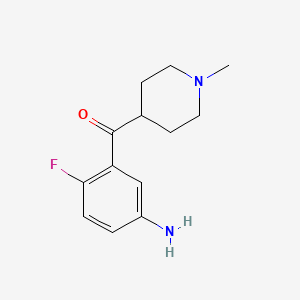
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with benzyloxy and dinitrobenzoate groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxy groups on the pyridine ring, followed by nitration to introduce the nitro groups. The final step involves esterification to attach the dinitrobenzoate moiety. Each step requires specific reagents and conditions, such as the use of benzyl alcohol for benzyloxy formation, nitric acid for nitration, and benzoic acid derivatives for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, amines, and various benzoate esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds
作用機序
The mechanism of action of Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid
- 2,6-Bis(benzyloxy)pyridine-3-boronic acid
Uniqueness
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate is unique due to the presence of both benzyloxy and dinitrobenzoate groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
特性
CAS番号 |
823814-70-6 |
|---|---|
分子式 |
C26H19N3O8 |
分子量 |
501.4 g/mol |
IUPAC名 |
pyridin-3-yl 3,5-dinitro-2,6-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C26H19N3O8/c30-26(37-20-12-7-13-27-15-20)23-24(35-16-18-8-3-1-4-9-18)21(28(31)32)14-22(29(33)34)25(23)36-17-19-10-5-2-6-11-19/h1-15H,16-17H2 |
InChIキー |
GRRBFWXYLHGCJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)

![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)



![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)

![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)


![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
